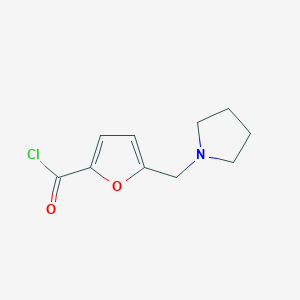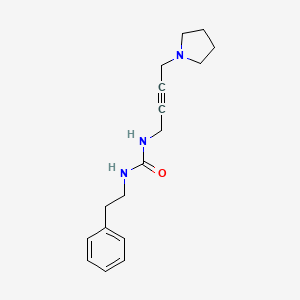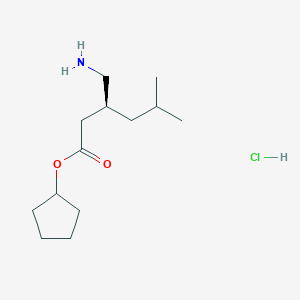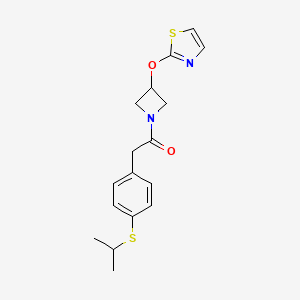![molecular formula C23H21F2N7O2S B2960214 (2-((difluoromethyl)thio)phenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920184-08-3](/img/structure/B2960214.png)
(2-((difluoromethyl)thio)phenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several structural components that are common in pharmaceuticals and biologically active compounds. These include a 1,2,4-triazole ring, a difluoromethyl group, a thioether linkage, a piperazine ring, and a methoxyphenyl group .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds has been a subject of research due to their presence in various pharmaceuticals and biologically active compounds . The synthesis often involves multistep synthetic routes .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present. For example, the 1,2,4-triazole ring could participate in various reactions due to its nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a difluoromethyl group could affect its polarity and reactivity .Scientific Research Applications
Synthesis Methodologies
- Novel synthetic approaches for creating pyrazolo[5,1-c]triazines, pyrazolo[1,5-a]pyrimidines, and related compounds have been developed, showcasing the versatility of similar compounds in chemical synthesis. These methodologies often involve complex reactions to introduce specific functional groups, demonstrating the compound's relevance in synthetic organic chemistry (Abdelhamid, Shokry, & Tawfiek, 2012).
Antimicrobial and Antitumoral Activities
Research on novel transformations of amino and carbonyl/nitrile groups in thiophene derivatives for the synthesis of thienopyrimidines indicates these compounds' potential in medicinal chemistry for creating new therapeutics (Pokhodylo, Shyyka, Savka, & Obushak, 2010).
Some newly synthesized 1,2,4-triazole derivatives have shown good to moderate antimicrobial activities, highlighting the potential of such compounds in addressing resistant microbial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Biological Evaluation
- A series of novel triazole analogues of piperazine have been synthesized and evaluated for their antibacterial activity against human pathogenic bacteria, demonstrating significant inhibition of bacterial growth. This suggests potential applications in developing new antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Pharmacokinetics and Drug Development
- Detailed pharmacokinetic studies on related compounds, such as dipeptidyl peptidase IV inhibitors, offer insights into the metabolism, excretion, and overall pharmacokinetic profile of these chemicals in various species, including humans. This is crucial for drug development processes, indicating the importance of such compounds in therapeutic applications (Sharma, Sun, Piotrowski, Ryder, Doran, Dai, Prakash, 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2N7O2S/c1-34-16-8-6-15(7-9-16)32-21-19(28-29-32)20(26-14-27-21)30-10-12-31(13-11-30)22(33)17-4-2-3-5-18(17)35-23(24)25/h2-9,14,23H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJXOACSGMFFAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5SC(F)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenoxyethanone](/img/structure/B2960144.png)


![7-fluoro-1-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2960148.png)

![3-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide](/img/structure/B2960150.png)

